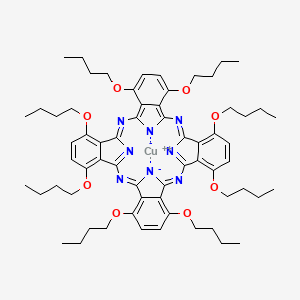

Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine is a chemical compound with the molecular formula C64H80CuN8O8 . It is a type of phthalocyanine, a class of compounds that are widely used in dyes and pigments due to their intense coloration .

Synthesis Analysis

The synthesis of Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine involves the preparation of 3,6-dialkylphthalonitriles and 3,6-bis (4,4,4-trimethoxybutyl) phthalonitrile via Diels–Alder reactions of 2,5-disubstituted furans or thiophene 1,1-dioxides with fumaro-nitrile . The phthalonitriles are then converted into the title phthalocyanines as metal-free and copper (II) derivatives .Molecular Structure Analysis

The crystal structure of Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine was determined by X-ray diffraction methods . The crystal system is monoclinic, space group is P2 1 /c, Z = 4, a = 1.3741 (1) nm, b = 2.6737 (1) nm, c = 1.6690 (1) nm, β = 101.278 (1)° .Chemical Reactions Analysis

The origins of spin exchange in crystalline thin films of Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine are investigated using Magnetic Circular Dichroism (MCD) spectroscopy .Physical And Chemical Properties Analysis

Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine has a dye content of 95% . Its melting point is 184-187 °C (lit.) . The maximum wavelength (λmax) is 740 nm .Applications De Recherche Scientifique

Photonic & Optical Materials

This compound is used in the field of Photonic & Optical Materials . Its unique properties make it suitable for use in a variety of optical devices and systems.

Dye Content

The compound has a dye content of 95% , which suggests it could be used in applications requiring high-quality, stable dyes. This could include textiles, printing, and other industries where color fastness and stability are important.

Energy Conservation

Copper (II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine, a similar compound, is used in a variety of energy conservation based applications . Given the similarities between these two compounds, it’s possible that Copper(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine could also be used in this field.

Crystal Structure Analysis

The crystal structure of this compound has been determined by X-ray diffraction methods . This information could be valuable in fields such as materials science and solid-state physics, where understanding the crystal structure of a material can provide insights into its properties and potential applications.

Combustible Solids

The compound is classified as a combustible solid . This suggests potential applications in fields such as pyrotechnics or other areas where controlled combustion is required.

Mécanisme D'action

Target of Action

Copper(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine is a complex organic compound with a central copper ion The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the steric congestion between the neighboring butoxyl groups causes the distortion of the ring core of phthalocyanine (pc) into a saddle shape conformation . This structural feature may influence its interaction with potential targets.

Orientations Futures

Propriétés

IUPAC Name |

copper;5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H80N8O8.Cu/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;/h25-32H,9-24,33-40H2,1-8H3;/q-2;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXRYGQKVMJNDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H80CuN8O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1152.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine | |

Q & A

Q1: What are the sensing applications of Copper(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine?

A1: CuPc(OBu)8 demonstrates promising potential in sensor development. Research shows its effectiveness in detecting specific analytes:

- Diclofenac Detection: When incorporated into a glassy carbon electrode alongside functionalized multi-walled carbon nanotubes, CuPc(OBu)8 enables the detection of diclofenac, a common anti-inflammatory drug, in both batch and flow injection analysis systems. []

- Amine Vapor Sensing: Thin films of CuPc(OBu)8 exhibit sensitivity towards various primary amines, including methylamine, butylamine, and octylamine, at room temperature. This sensitivity is attributed to the adsorption of amine molecules on the film's porous surface. []

Q2: How does the structure of Copper(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine influence its properties and applications?

A2: The unique molecular structure of CuPc(OBu)8 contributes significantly to its observed properties:

- Thin Film Formation: The presence of eight butoxy groups enhances the solubility of CuPc(OBu)8 in organic solvents, facilitating the fabrication of thin films via techniques like spin coating. [] These films are often uniform, porous, and crack-free, proving advantageous for sensing applications. []

- Interaction with Analytes: The central copper ion and the conjugated π-electron system of the phthalocyanine ring contribute to the interaction of CuPc(OBu)8 with specific analytes. This interaction leads to changes in the electrical or optical properties of the material, enabling its use in sensing platforms. [, ]

Q3: How does Copper(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine behave in photovoltaic applications?

A3: CuPc(OBu)8 has been investigated for its role in organic photovoltaic devices:

- Photophysics in Blends: Studies on blends of CuPc(OBu)8 with electron acceptors like PCBM reveal the occurrence of geminate polaron-pair recombination directly to the triplet state of CuPc(OBu)8. [] This process, along with exciton trapping within CuPc(OBu)8 domains, can influence the overall efficiency of free polaron generation in these systems. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)

![1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B1140893.png)

![(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether](/img/structure/B1140895.png)

![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)